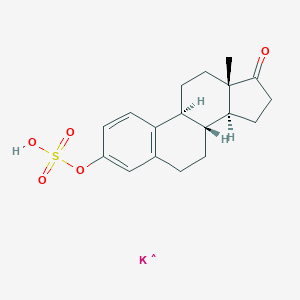

Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Estrone sulfate (potassium) is a naturally occurring steroid and a conjugated estrogen. It is a potassium salt of estrone sulfate, which is an estrogen ester and conjugate. Estrone sulfate is one of the most abundant estrogens in the human body, particularly in the bloodstream of postmenopausal women. It plays a crucial role in various physiological processes and is used in hormone replacement therapy to manage menopausal symptoms and other hormone-related disorders .

作用机制

雌酮硫酸钾通过转化为雌酮和雌二醇发挥作用,它们是活性雌激素。这些雌激素与靶组织中的雌激素受体结合,导致雌激素响应基因的激活。 雌激素与其受体的结合通过负反馈机制调节促性腺激素(促黄体生成素和促卵泡激素)的分泌,从而调节各种生理过程 .

生化分析

Biochemical Properties

Estrone 3-sulfate potassium salt is biologically inactive, with less than 1% of the relative binding affinity of estradiol for the ERα and ERβ . Simultaneously, estrogen sulfotransferases, including SULT1A1 and SULT1E1, convert estrone to Estrone 3-sulfate potassium salt, resulting in an equilibrium between the two steroids in various tissues .

Cellular Effects

Estrone 3-sulfate potassium salt itself does not have direct cellular effects due to its biological inactivity. Its transformation into estrone can influence various cellular processes. Estrone, the product of the transformation, can be converted by 17β-hydroxysteroid dehydrogenases into the more potent estrogen estradiol . This estradiol can then bind to and activate estrogen receptors, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Estrone 3-sulfate potassium salt involves its conversion into estrone by steroid sulfatase . Estrone can then be converted into estradiol, a more potent estrogen, by 17β-hydroxysteroid dehydrogenases . Estradiol exerts its effects at the molecular level by binding to estrogen receptors and modulating their activity .

Metabolic Pathways

Estrone 3-sulfate potassium salt is involved in the metabolic pathway of estrone. It is converted into estrone by steroid sulfatase . Estrone can then be converted into estradiol by 17β-hydroxysteroid dehydrogenases .

Transport and Distribution

Estrone 3-sulfate potassium salt is hydrophilic due to its anionic nature . It is transported into cells in a tissue-specific manner by active transport via organic-anion-transporting polypeptides (OATPs), including OATP1A2, OATP1B1, OATP1B3, OATP1C1, OATP2B1, OATP3A1, OATP4A1, and OATP4C1, as well as by the sodium-dependent organic anion transporter (SOAT; SLC10A6) .

准备方法

合成路线和反应条件: 雌酮硫酸钾可以通过雌酮的硫酸化合成。反应通常涉及使用三氧化硫或氯磺酸作为硫酸化剂。反应在受控条件下进行,以确保选择性地形成硫酸酯。 然后用氢氧化钾中和所得的雌酮硫酸盐,形成钾盐 .

工业生产方法: 在工业环境中,雌酮硫酸钾的生产涉及大规模硫酸化过程。优化反应条件以实现高产率和纯度。 该过程包括通过结晶或其他分离技术纯化最终产物,以去除杂质并确保所需的质量 .

化学反应分析

反应类型: 雌酮硫酸钾会经历各种化学反应,包括:

水解: 雌酮硫酸盐可以在酸性或酶促条件下水解成雌酮和硫酸。

还原: 该化合物可以还原为雌二醇硫酸盐,这是一种更强效的雌激素。

氧化: 雌酮硫酸盐可以被氧化形成雌酮-3,4-醌,这是一种反应性中间体。

常用试剂和条件:

水解: 酸性条件(例如,盐酸)或使用硫酸酯酶的酶促水解。

还原: 还原剂,例如硼氢化钠或催化氢化。

氧化: 氧化剂,如高锰酸钾或三氧化铬。

主要生成物:

水解: 雌酮和硫酸。

还原: 雌二醇硫酸盐。

氧化: 雌酮-3,4-醌

科学研究应用

雌酮硫酸钾在科学研究中具有广泛的应用:

化学: 用于作为分析方法的标准,以量化生物样本中的雌激素水平。

生物学: 研究其在雌激素代谢中的作用及其对细胞过程的影响。

医学: 用于激素替代疗法,以减轻更年期症状,治疗某些类型的乳腺癌和前列腺癌,以及治疗与雌激素缺乏相关的疾病。

工业: 用于开发药物以及作为质量控制过程中的参考化合物 .

相似化合物的比较

雌酮硫酸钾可以与其他类似的化合物进行比较,例如:

雌二醇硫酸盐: 一种更强效的雌激素,在激素替代疗法中具有类似的应用。

雌三醇硫酸盐: 另一种结合型雌激素,具有不同的生理作用和治疗用途。

雌酮葡糖醛酸苷: 一种结合型雌激素,具有不同的代谢途径和排泄模式。

独特性: 雌酮硫酸钾因其在人体中的丰富性以及其作为形成活性雌激素的储库的作用而独一无二。 它的稳定性和作为钾盐的溶解度使其适用于各种研究和治疗应用 .

属性

CAS 编号 |

1240-04-6 |

|---|---|

分子式 |

C18H21KO5S |

分子量 |

388.5 g/mol |

IUPAC 名称 |

potassium;[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |

InChI |

InChI=1S/C18H22O5S.K/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,18+;/m1./s1 |

InChI 键 |

CUQHOFAEIPGLBH-ZFINNJDLSA-M |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K] |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[K+] |

规范 SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[K+] |

| 1240-04-6 | |

物理描述 |

Solid |

Pictograms |

Irritant; Health Hazard |

相关CAS编号 |

481-97-0 (Parent) |

同义词 |

estrone sulfate estrone sulfate, 14C-labeled estrone sulfate, 16-(14)C-labeled estrone sulfate, ammonium salt estrone sulfate, potassium salt estrone sulfate, sodium salt estrone-3-sulfate Evex oestrone sulphate potassium estrone sulfate sodium estrone sulfate |

产品来源 |

United States |

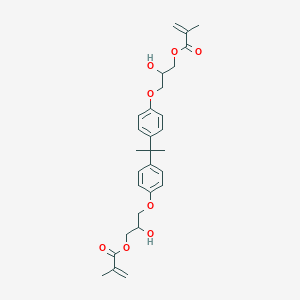

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1)](/img/structure/B73819.png)

![3-Nitroso-3-azabicyclo[3.2.2]nonane](/img/structure/B73829.png)